molecular formula C12H12BrNO3 B2575413 5-bromo-N-(1-(furan-3-yl)propan-2-yl)furan-2-carboxamide CAS No. 1788674-59-8

5-bromo-N-(1-(furan-3-yl)propan-2-yl)furan-2-carboxamide

Cat. No. B2575413
CAS RN: 1788674-59-8
M. Wt: 298.136
InChI Key: OPGZXDXOCJPEDD-UHFFFAOYSA-N
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Description

“5-bromo-N-(1-(furan-3-yl)propan-2-yl)furan-2-carboxamide” is an organic compound that belongs to the class of 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

The synthesis of furan compounds, including those similar to the compound , has been extensively studied. Various methods have been developed, some of which involve the use of catalysts . For instance, the Paal-Knorr Furan Synthesis is a well-known method for synthesizing furans . Other methods involve the use of gold-catalyzed cyclizations, palladium catalysis, and one-pot tandem Wittig/conjugate reduction/Paal-Knorr reactions .


Molecular Structure Analysis

The molecular structure of “5-bromo-N-(1-(furan-3-yl)propan-2-yl)furan-2-carboxamide” can be analyzed using various spectroscopic techniques. For instance, the DFT calculated C-H stretching mode of a similar molecule was found at 3052 cm −1 with 81% PED, and another stretching mode was located at 3123 cm −1, which corresponds to the methyl group attached to the furan molecule .


Chemical Reactions Analysis

The chemical reactions involving furan compounds have been widely studied. These reactions often involve the use of catalysts and can result in a variety of products . For example, the elimination pathway of stereochemically defined β-halovinyl ketones has been investigated using a mild base, NEt 3, leading to the formation of allenyl ketones and propargyl ketones .

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

  • A study on the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling highlighted their potential as anti-bacterial agents against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, validated through docking studies and molecular dynamic simulations (Siddiqa et al., 2022).
  • Research into the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole presents a method for preparing N-(1-Naphthyl)furan-2-carboxamide and its transformation into valuable compounds through electrophilic substitution reactions, showcasing the chemical versatility of furan-carboxamide derivatives (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activity

  • Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, incorporating a furan-2-yl moiety, have been investigated for their antiprotozoal properties, displaying strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum (Ismail et al., 2004).
  • An efficient synthesis of 2,5-diimino-furans via Pd-catalyzed cyclization of bromoacrylamides and isocyanides has been reported, providing insight into novel methods for producing compounds with potential biological activities (Jiang et al., 2014).

Antiprotozoal and Antifungal Activities

  • The antimicrobial activity screening of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole showed high antibacterial activity, demonstrating the potential of furan derivatives in developing new pharmaceuticals (Mageed et al., 2021).

Synthesis and Characterization of Derivatives

  • Synthesis, characterization, and antimicrobial evaluation of new furan-2-carboxamide derivatives revealed that compounds containing specific moieties exhibit significant bioactivity, suggesting the importance of structural modification in enhancing biological properties (Sweidan et al., 2021).

Future Directions

The future directions for the study of “5-bromo-N-(1-(furan-3-yl)propan-2-yl)furan-2-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Furan compounds are known to have a broad range of chemical and biological properties, making them valuable in the development of new drugs .

properties

IUPAC Name

5-bromo-N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-8(6-9-4-5-16-7-9)14-12(15)10-2-3-11(13)17-10/h2-5,7-8H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGZXDXOCJPEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide

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